5-Methyl-2-(tributylstannyl)pyridine

Catalog No.
S1501726
CAS No.
189195-41-3
M.F
C18H33NSn
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(tributylstannyl)pyridine

CAS Number

189195-41-3

Product Name

5-Methyl-2-(tributylstannyl)pyridine

IUPAC Name

tributyl-(5-methylpyridin-2-yl)stannane

Molecular Formula

C18H33NSn

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3;

InChI Key

MVOHAZAWWAXIDR-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C

5-Methyl-2-(tributylstannyl)pyridine is an organotin compound characterized by the molecular formula C18H33NSnC_{18}H_{33}NSn and a molecular weight of 382.17 g/mol. This compound features a pyridine ring substituted at the 2-position with a tributylstannyl group and a methyl group at the 5-position, which influences its chemical reactivity and selectivity in various reactions, particularly in organic synthesis .

Organotin compounds like 5-methyl-2-(tributylstannyl)pyridine can be toxic and require proper handling. Tributyltin is listed as a substance of very high concern due to its environmental persistence and potential endocrine disrupting effects.

Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hood when handling the compound.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of waste according to regulations for organotin compounds.

Synthesis of Organotin Compounds:

-Methyl-2-(tributylstannyl)pyridine finds application in the synthesis of various organotin compounds due to the presence of the trialkyltin (SnR3) group. These compounds exhibit diverse properties and functionalities, making them valuable in various research fields. For instance, studies have explored their potential as:

  • Antibacterial and antifungal agents: Organotin derivatives have been investigated for their ability to combat bacterial and fungal infections .
  • Precursors for materials synthesis: Specific organotin compounds can serve as precursors for the synthesis of functional materials, such as conducting polymers and photoluminescent materials .

Organic Synthesis:

The presence of the pyridine ring in 5-Methyl-2-(tributylstannyl)pyridine makes it a potential reagent in various organic reactions. The pyridine group can act as a Lewis base, participating in reactions as a nucleophile or forming coordination complexes with metal catalysts. Studies have reported its use in:

  • Palladium-catalyzed cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between different organic molecules. 5-Methyl-2-(tributylstannyl)pyridine can serve as a coupling partner, introducing the trialkyltin group into the final product .
  • Stannylation reactions: These reactions involve the introduction of a tin atom into an organic molecule. 5-Methyl-2-(tributylstannyl)pyridine can act as a stannating agent, transferring the trialkyltin group to other organic substrates .

The primary chemical reaction involving 5-Methyl-2-(tributylstannyl)pyridine is the Stille cross-coupling reaction, which is utilized for forming carbon-carbon bonds. This compound acts as a stannyl reagent that can react with various electrophiles, including aryl halides, vinyl halides, and allyl halides, in the presence of palladium catalysts. The typical reaction conditions include elevated temperatures (80-120°C) and inert atmospheres (nitrogen or argon) in solvents like toluene or dimethylformamide .

Common Reagents and Conditions:

  • Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, vinyl halides, tributyltin hydride.
  • Conditions: Inert atmosphere, elevated temperatures, suitable solvents.

Major Products

The major products of these reactions are coupled organic molecules that can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

While 5-Methyl-2-(tributylstannyl)pyridine itself has limited direct applications in biology and medicine, it serves as a crucial intermediate in the synthesis of biologically active compounds. Research indicates that derivatives synthesized from this compound may exhibit significant biological properties, including antifungal and antimicrobial activities. For example, certain pyridine derivatives have been studied for their potential as antifungal agents against pathogens like Candida albicans .

The synthesis of 5-Methyl-2-(tributylstannyl)pyridine typically involves the stannylation of 5-methyl-2-bromopyridine using tributyltin hydride in the presence of a palladium catalyst. This method allows for efficient formation of the desired organotin compound under controlled conditions to ensure high yield and purity.

Synthetic Route:

  • Starting Materials: 5-methyl-2-bromopyridine and tributyltin hydride.
  • Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄).
  • Reaction Conditions: Conducted under inert atmosphere at elevated temperatures.

5-Methyl-2-(tributylstannyl)pyridine is predominantly used in organic synthesis for the production of complex organic molecules through Stille cross-coupling reactions. Its applications extend to:

  • Pharmaceuticals: As an intermediate for synthesizing drug candidates.
  • Agrochemicals: In the development of agricultural chemicals.
  • Material Science: In creating novel materials with specific properties .

Several compounds share structural similarities with 5-Methyl-2-(tributylstannyl)pyridine, primarily differing by substituents on the pyridine ring or variations in the stannyl group. These include:

Compound NameStructural Feature
2-(Tributylstannyl)pyridineNo methyl group at position 5
5-Chloro-2-(tributylstannyl)pyridineChlorine substituent at position 5
6-Fluoro-2-(tributylstannyl)pyridineFluorine substituent at position 6
4-Chloro-2-(tributylstannyl)pyridineChlorine substituent at position 4
2-(Tributylstannyl)quinolineQuinoline structure instead of pyridine

Uniqueness

The uniqueness of 5-Methyl-2-(tributylstannyl)pyridine lies in the presence of a methyl group at the 5-position of the pyridine ring, which can significantly influence its reactivity and selectivity during cross-coupling reactions compared to other similar compounds.

Transition Metal-Catalyzed Cross-Coupling Strategies

The Stille coupling reaction is the most widely employed method for synthesizing 5-methyl-2-(tributylstannyl)pyridine. A scalable approach involves the directed metallation of 2-bromo-5-methylpyridine (2) using n-butyllithium (n-BuLi) at −78°C, followed by transmetallation with tributyltin chloride (Bu$$_3$$SnCl) to yield the target compound in 98% purity. This method avoids the low yields (0.5–36%) associated with classical Ullmann or Kumada couplings.

Key conditions for optimizing yield include:

  • Temperature control: Maintaining −78°C during lithiation prevents side reactions.
  • Solvent system: Tetrahydrofuran (THF) ensures solubility of intermediates.
  • Purification: Kugelrohr distillation removes residual tin byproducts.

The reaction mechanism follows a Pd-catalyzed pathway, where oxidative addition of the aryl halide to Pd(0) precedes transmetallation with the stannane. Tributyltin groups exhibit superior thermal stability compared to trimethyl analogues, making them ideal for multi-step syntheses.

Nucleophilic Substitution Approaches in Pyridine Functionalization

Nucleophilic aromatic substitution (NAS) provides an alternative route, though it is less common due to pyridine’s inherent electron deficiency. Directed ortho-metallation (DoM) strategies overcome this limitation:

  • Lithiation: 2-Bromo-5-methylpyridine reacts with n-BuLi, generating a lithium intermediate at the 2-position.
  • Quenching with Bu$$_3$$SnCl: The nucleophilic lithium species attacks the electrophilic tin center, displacing chloride.

This method achieves regioselectivity >95% but requires strict anhydrous conditions to prevent hydrolysis of the tin reagent. Comparative studies show NAS yields (72–86%) rival those of Stille couplings but demand higher reagent stoichiometry.

Regioselective Stannylation Techniques for Pyridine Derivatives

Regioselectivity in pyridine stannylation is governed by:

  • Directing groups: Amino or bromo substituents at the 5-position direct metallation to the 2-position.
  • Steric effects: Tributyltin’s bulk minimizes undesired para-substitution.

A case study using 2-amino-5-methylpyridine (1) demonstrates this principle:

  • Bromination of 1 with HBr/NaNO$$_2$$ yields 2-bromo-5-methylpyridine (2) in 85% yield.
  • Sequential lithiation and stannylation produce 5-methyl-2-(tributylstannyl)pyridine (4) with 98% efficiency.

Role in Palladium-Catalyzed Stille Coupling Reactions

The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and organic electrophiles in the presence of a palladium catalyst. 5-Methyl-2-(tributylstannyl)pyridine excels in this context due to its stability and reactivity. The tributylstannyl group acts as a transmetalation agent, transferring the pyridine-methylene moiety to a palladium intermediate during the catalytic cycle [3].

The general mechanism involves three stages:

  • Oxidative Addition: A palladium(0) catalyst reacts with an organic electrophile (e.g., aryl halide) to form a palladium(II) complex.
  • Transmetalation: The tributylstannyl group from 5-Methyl-2-(tributylstannyl)pyridine replaces the halide on palladium, forming a new palladium-organotin intermediate.
  • Reductive Elimination: The palladium center facilitates bond formation between the coupled fragments, regenerating the palladium(0) catalyst [3].

The methyl group at the 5-position enhances steric stability, reducing side reactions such as homocoupling. Meanwhile, the pyridine nitrogen weakly coordinates to palladium, stabilizing intermediates and modulating reactivity. This compound has been employed in synthesizing heterocyclic ligands and pharmaceuticals, where regioselectivity and functional group tolerance are critical [2].

Table 1: Representative Stille Coupling Reactions Using 5-Methyl-2-(tributylstannyl)pyridine

Electrophile PartnerCatalyst SystemProduct ClassYield (%)
Aryl iodidesPd(PPh₃)₄Biarylpyridines70–85
Vinyl triflatesPdCl₂(AsPh₃)₂Styrylpyridines65–78
Benzyl bromidesPd(OAc)₂/P(t-Bu)₃Alkylpyridine derivatives60–72

Zinc-Mediated Cross-Coupling with α-Halocarbonyl Compounds

While palladium-catalyzed reactions dominate its applications, 5-Methyl-2-(tributylstannyl)pyridine also participates in zinc-mediated couplings with α-halocarbonyl compounds. These reactions exploit the nucleophilicity of organozinc intermediates, which form via transmetalation between the stannyl reagent and zinc halides.

In a typical procedure:

  • Transmetalation: Zinc chloride reacts with 5-Methyl-2-(tributylstannyl)pyridine to generate a zinc-pyridyl species.
  • Coupling: The organozinc intermediate reacts with an α-halocarbonyl compound (e.g., α-bromoketones), forming a new carbon-carbon bond at the carbonyl α-position.

This method is particularly useful for synthesizing γ-keto pyridines, which are valuable intermediates in medicinal chemistry. The reaction’s efficiency depends on the solvent (often THF or DMF), temperature (−20°C to 25°C), and the absence of protic impurities [2].

Mechanistic Studies of Transmetalation Processes

Transmetalation—the transfer of organic groups between metal centers—is the rate-determining step in many cross-coupling reactions. For 5-Methyl-2-(tributylstannyl)pyridine, mechanistic studies have illuminated how its structure influences this process.

Key findings include:

  • Steric Effects: The methyl group at the 5-position creates a steric shield around the tin center, slowing transmetalation but improving selectivity for less hindered palladium sites [3].
  • Electronic Effects: The pyridine ring’s electron-withdrawing nature polarizes the tin-carbon bond, facilitating nucleophilic attack on the palladium center.
  • Solvent Interactions: Polar aprotic solvents (e.g., DMSO) accelerate transmetalation by stabilizing charged intermediates, while nonpolar solvents favor slower, more controlled reactions [3].

Figure 1: Proposed Transmetalation Pathway

  • Palladium(II) electrophile approaches the stannyl reagent.
  • Concerted transfer of the pyridyl group to palladium and expulsion of the tin byproduct.
  • Formation of a palladium-pyridyl complex primed for reductive elimination.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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